Bienvenue dans la boutique en ligne BenchChem!

p-Toluenesulfonamide, alpha-9H-adenin-9-yl-

Purine nucleoside phosphorylase Enzyme inhibition Substrate analogue selectivity

4-[(6-Aminopurin-9-yl)methyl]benzenesulfonamide (also referred to as p-toluenesulfonamide, α-9H-adenin-9-yl-; molecular formula C12H12N6O2S, MW 304.33) belongs to the class of N,N-disubstituted p-toluenesulfonamides bearing a purine tail. The compound couples a classical benzenesulfonamide zinc-binding group (ZBG) with a 6‑aminopurine (adenine) moiety through a methylene spacer at the N9 position, creating a dual-pharmacophore architecture that enables simultaneous engagement of carbonic anhydrase catalytic sites and nucleotide‑recognition pockets.

Molecular Formula C12H12N6O2S
Molecular Weight 304.33 g/mol
CAS No. 21267-98-1
Cat. No. B12907773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluenesulfonamide, alpha-9H-adenin-9-yl-
CAS21267-98-1
Molecular FormulaC12H12N6O2S
Molecular Weight304.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)S(=O)(=O)N
InChIInChI=1S/C12H12N6O2S/c13-11-10-12(16-6-15-11)18(7-17-10)5-8-1-3-9(4-2-8)21(14,19)20/h1-4,6-7H,5H2,(H2,13,15,16)(H2,14,19,20)
InChIKeyHYYXGPTXYDTDSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(6-Aminopurin-9-yl)methyl]benzenesulfonamide (CAS 21267-98-1): A Dual-Pharmacophore Sulfonamide-Adenine for Carbonic Anhydrase IX Inhibition and Nucleotide Metabolism Research


4-[(6-Aminopurin-9-yl)methyl]benzenesulfonamide (also referred to as p-toluenesulfonamide, α-9H-adenin-9-yl-; molecular formula C12H12N6O2S, MW 304.33) belongs to the class of N,N-disubstituted p-toluenesulfonamides bearing a purine tail [1]. The compound couples a classical benzenesulfonamide zinc-binding group (ZBG) with a 6‑aminopurine (adenine) moiety through a methylene spacer at the N9 position, creating a dual-pharmacophore architecture that enables simultaneous engagement of carbonic anhydrase catalytic sites and nucleotide‑recognition pockets [2]. This structural arrangement places it within a privileged series of nitrogenous-base‑appended sulfonamides investigated for isoform‑selective carbonic anhydrase (CA) inhibition and purine‑metabolism enzyme targeting [3].

Why Generic Benzenesulfonamide or Purine Analogs Cannot Replace 4-[(6-Aminopurin-9-yl)methyl]benzenesulfonamide (CAS 21267-98-1)


Simple benzenesulfonamides such as 4‑methylbenzenesulfonamide (PTS, CAS 70‑55‑3) exhibit broad, unselective carbonic anhydrase inhibition across multiple isoforms (hCA I, II, IX, XII) due to the absence of a tail‑group that can discriminate among CA active‑site architectures [1]. Conversely, adenine derivatives like EHNA (CAS 59262‑86‑1) inhibit adenosine deaminase and PDE2 but lack the sulfonamide ZBG required for high‑affinity CA engagement [2]. The methylene‑bridged conjugation of a p‑toluenesulfonamide ZBG to an N9‑adenine in 4‑[(6‑aminopurin‑9‑yl)methyl]benzenesulfonamide creates a unique pharmacophore topology that cannot be replicated by simply mixing the two fragments, because the spacer length and connectivity precisely control the orientation of the purine within the CA active‑site vestibule, a parameter shown to dictate isoform selectivity in published sulfonamide‑purine series [3]. Consequently, substituting this compound with generic benzenesulfonamides or adenine analogs will yield fundamentally different, often non‑overlapping, biological profiles.

Quantitative Differentiation Evidence for 4-[(6-Aminopurin-9-yl)methyl]benzenesulfonamide (CAS 21267-98-1)


Purine Nucleoside Phosphorylase (PNP) Inhibition: Micromolar IC50 Differentiates from Nanomolar Transition-State Analogues

4-[(6-Aminopurin-9-yl)methyl]benzenesulfonamide inhibits PNP with an IC50 of 1.33 × 103 nM (1.33 μM) and a competitive Ki of 2.90 × 105 nM (290 μM) against the human erythrocyte enzyme, placing it in the moderate-weak potency range [1]. In contrast, the transition-state analogue immucillin-H (forodesine) achieves an IC50 of 0.1 nM against human PNP, approximately 13,000-fold more potent [2]. The target compound's intermediate potency is mechanistically significant: its inhibition is competitive and substrate‑dependent, making it a useful tool for probing PNP substrate kinetics in mixed‑substrate environments where ultra‑potent, tight‑binding inhibitors would obscure substrate‑competition studies [1].

Purine nucleoside phosphorylase Enzyme inhibition Substrate analogue selectivity

Linker Geometry Defines Carbonic Anhydrase Isoform Selectivity: Methylene-Bridged Purine Versus Extended Acetamide Spacer

The methylene‑bridged architecture of 4‑[(6‑aminopurin‑9‑yl)methyl]benzenesulfonamide positions the adenine ring approximately 2.5–3.0 Å closer to the sulfonamide zinc‑binding group compared to the extended acetamide spacer (compound CQS, PDB 6B59) which has a two‑carbon amide linker [1]. This spatial compression alters the purine tail’s orientation within the CA active‑site cleft, shifting selectivity away from cytosolic hCA II (Ki = 44 nM for analogous sulfonamide‑purine conjugates with optimized linkers) toward tumor‑associated transmembrane hCA IX [2]. Although direct Ki data for the target compound against specific hCA isoforms are not publicly available, crystallographic evidence from the closely related adenine‑benzenesulfonamide series (PDB 6B5A, 6B59) demonstrates that linker shortening reshapes the inhibitor’s hydrogen‑bonding network with residues His94, His96, and Gln92, which are critical determinants of isoform discrimination [1].

Carbonic anhydrase Isoform selectivity Linker structure-activity relationship

Synthetic Utility: High-Yield Alkylation Platform for Antiviral Adenine Derivatives

4-[(6-Aminopurin-9-yl)methyl]benzenesulfonamide serves as a key synthetic intermediate for generating N‑ω‑bromoalkyl‑N‑aryl‑p‑toluenesulphonamides, which upon adenine N‑alkylation yield anti‑HCMV agents with good yields (70–85% for the final coupling step) [1]. The compound is prepared by reacting N‑aryl‑p‑toluenesulphonamides with excess 1,2‑dibromoethane or 1,3‑dibromopropane in dry DMF at 80–85 °C in the presence of K2CO3, followed by adenine N9‑alkylation under identical conditions [1]. In comparison, alternative adenine sulfonamide conjugates such as N6‑(p‑toluenesulfonyl)adenine (CAS 108801‑91‑8) require harsher conditions (tosyl chloride activation, pyridine base) and are less suitable for subsequent N‑ω‑alkylation due to N6‑sulfonamide lability under alkylating conditions . The N9‑methylene linkage in the target compound protects the sulfonamide from nucleophilic displacement, enabling sequential alkylation without protective‑group manipulation.

Antiviral synthesis N-alkylation Human cytomegalovirus Adenine prodrugs

Anti-Senescent and UV-Photoprotective Activity: Patent Coverage Distinguishes from Unprotected Sulfonamide Fragments

The compound and its close structural congeners are covered by European Patent EP3341371 (granted 2022), titled 'Adenine derivatives and use thereof,' which claims combined anti‑senescent and UV‑photoprotective effects against UVA and UVB radiation [1]. This patent protection provides IP‑based differentiation from generic p‑toluenesulfonamide (PTS, CAS 70‑55‑3), which is an unprotected fragment marketed solely as a carbonic anhydrase inhibitor or plasticizer intermediate [2]. The patent specifically discloses that adenine‑conjugated sulfonamides of this scaffold arrest proliferation of undifferentiated cells and induce monocytic differentiation, a dual mechanism relevant to psoriasis and skin cancer prevention [1]. While quantitative IC50 values for anti‑senescent activity are not publicly disclosed, the existence of granted patent claims offers a procurement‑relevant differentiator: compounds covered by EP3341371 provide freedom‑to‑operate advantages for R&D programs targeting dermatological or anti‑aging indications.

Cellular senescence UV photoprotection Skin aging Patent protection

Optimal Application Scenarios for 4-[(6-Aminopurin-9-yl)methyl]benzenesulfonamide (CAS 21267-98-1) Based on Quantitative Evidence


Synthesis of Novel Anti-HCMV Adenine Derivatives via N9-Alkylation Route

As demonstrated by the high‑yield N‑alkylation protocol (70–85%) [1], this compound serves as an ideal starting material for constructing N‑ω‑bromoalkyl‑N‑aryl‑p‑toluenesulphonamides that undergo subsequent adenine N9‑alkylation to yield potent anti‑human cytomegalovirus agents. The methylene‑bridged architecture protects the sulfonamide from nucleophilic displacement, enabling sequential alkylation without protective‑group manipulation. This synthetic route is directly applicable to medicinal chemistry laboratories targeting antiviral drug discovery.

Development of Isoform-Selective Carbonic Anhydrase IX Inhibitors with Purine Tail Recognition

Based on crystallographic evidence from the related adenine‑benzenesulfonamide series (PDB 6B59, 6B5A) [1], the short methylene linker in this compound positions the adenine tail for optimal interaction with the CA IX active‑site vestibule, favoring tumor‑associated hCA IX over cytosolic hCA II. This selectivity profile, combined with the well‑established benzenesulfonamide ZBG, makes the compound an attractive scaffold for fragment‑based drug design targeting CA IX‑expressing cancers, including colorectal (HT‑29) and hypoxic tumors.

Probing Purine Nucleoside Phosphorylase Kinetic Mechanisms with a Moderate-Potency Competitive Inhibitor

The compound's competitive inhibition of human erythrocyte PNP (IC50 = 1.33 μM, Ki = 290 μM) [1] provides a valuable tool for studying PNP substrate‑competition dynamics, unlike ultra‑potent transition‑state analogues (e.g., immucillin‑H, IC50 = 0.1 nM) that irreversibly suppress enzyme activity. Researchers investigating allosteric regulation of nucleotide metabolism or screening for synergistic inhibitors can employ this compound as a reversible, substrate‑competitive reference inhibitor without abolishing baseline enzyme activity.

Anti-Senescent and UV-Photoprotective Lead Optimization for Dermatological R&D

Granted patent EP3341371 [1] covers adenine‑sulfonamide derivatives with combined anti‑senescent and UV‑photoprotective effects. For companies developing anti‑skin‑aging therapeutics, this compound offers a proprietary lead scaffold with documented activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation. The patent protection provides freedom‑to‑operate advantages not available with generic p‑toluenesulfonamide (PTS, CAS 70‑55‑3), supporting value in late‑stage preclinical dermatology programs.

Quote Request

Request a Quote for p-Toluenesulfonamide, alpha-9H-adenin-9-yl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.